1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated example of functionalized imidazolium chemistry, characterized by its distinctive structural features and systematic nomenclature. The compound is officially registered under Chemical Abstracts Service number 1231955-75-1, establishing its unique identity within chemical databases and regulatory frameworks. The molecular formula C₁₁H₂₀N₃O·I⁻ indicates the presence of eleven carbon atoms, twenty hydrogen atoms, three nitrogen atoms, one oxygen atom, and an iodide counterion, resulting in a molecular weight of 337.2 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 1-{[butyl(ethyl)amino]carbonyl}-3-methyl-1H-imidazol-3-ium iodide, reflecting the systematic approach to naming complex organic salts. This designation clearly identifies the substitution pattern on the imidazolium ring, specifically noting the carbamoyl functional group that bridges the imidazolium core to the dialkylamine substituent. The compound structure can be represented through various chemical notation systems, including the International Chemical Identifier code InChI=1S/C11H20N3O.HI/c1-4-6-7-13(5-2)11(15)14-9-8-12(3)10-14;/h8-10H,4-7H2,1-3H3;1H/q+1;/p-1, which provides a complete structural description.
The systematic molecular structure features a five-membered imidazolium ring with quaternary nitrogen atoms at positions 1 and 3, where position 1 bears the carbamoyl-linked diethylbutylamine substituent and position 3 carries a methyl group. The carbamoyl functional group serves as a critical structural element, connecting the imidazolium core to the dialkylamine moiety through a carbonyl linkage. This architectural arrangement creates a cationic species that is balanced by an iodide anion, resulting in the overall neutral ionic compound.
Historical Development and Discovery
The development of this compound emerged from the broader historical evolution of imidazolium-based ionic liquids, which traces its origins to pioneering work conducted in the 1980s. The foundational research by John Wilkes and his colleagues introduced 1,3-dialkylimidazolium cations into ionic liquid systems for the first time, establishing compounds such as 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquids as the prototype for this chemical class. These early investigations demonstrated that 1-ethyl-3-methylimidazolium systems exhibited optimal transport properties, setting the stage for subsequent developments in imidazolium chemistry.
The progression from simple dialkylimidazolium salts to more complex functionalized variants like this compound represents a significant advancement in ionic liquid design philosophy. This evolution was driven by the recognition that functionalization of room temperature ionic liquids based on disubstituted imidazolium structures represents a promising avenue for tailoring their tunable physicochemical properties and expanding their potential applications. The incorporation of carbamoyl functional groups into imidazolium structures emerged as a strategy to enhance specific properties while maintaining the fundamental ionic liquid characteristics.
The historical trajectory of imidazolium ionic liquid development reveals a systematic progression from simple alkylated systems to increasingly sophisticated functionalized variants. Early recognition of the importance of structural modification in controlling ionic liquid properties led researchers to explore various substitution patterns and functional group incorporations. The development of compounds like this compound reflects the maturation of this field, where specific functional groups are strategically incorporated to achieve desired properties while maintaining the essential ionic liquid characteristics.
The commercial availability of this compound through specialized chemical suppliers indicates its transition from research curiosity to practical chemical entity. The standardization of synthesis procedures and quality control measures, as evidenced by consistent purity specifications and analytical characterization across multiple suppliers, suggests that the compound has achieved sufficient importance to warrant commercial production and distribution. This commercialization represents the culmination of decades of research into imidazolium ionic liquid chemistry and the successful development of specialized variants for specific applications.
Position Within Imidazolium-Based Ionic Liquid Classifications
This compound occupies a distinctive position within the established classification system for imidazolium-based ionic liquids, which traditionally divides these compounds into four primary categories: monosubstituted, disubstituted, trisubstituted imidazolium ionic liquids, and benzimidazole ionic liquids. This particular compound represents an advanced form of disubstituted imidazolium ionic liquid, where both nitrogen atoms in the imidazole ring carry substituents, but with the added complexity of carbamoyl functionalization that extends beyond simple alkyl substitution patterns.
The compound fits within the disubstituted imidazolium category because it features substitution at both nitrogen positions of the imidazolium ring, specifically with a complex carbamoyl-linked dialkylamine group at position 1 and a methyl group at position 3. However, it represents a significant advancement beyond traditional disubstituted imidazolium ionic liquids, which typically feature simple alkyl chains at both positions. The incorporation of the carbamoyl functional group creates a bridge between the imidazolium core and the terminal dialkylamine, introducing additional chemical functionality that can influence both physical properties and potential applications.
Within the broader context of ionic liquid development, this compound exemplifies the trend toward functionalized ionic liquids that incorporate specific chemical groups to achieve targeted properties. Functionalized imidazolium ionic liquids have emerged as promising materials for various applications, including carbon dioxide capture, where the specific chemical functionality can enhance performance compared to simple alkylated analogs. The carbamoyl group in this compound may contribute to enhanced interactions with specific substrates or improved thermal properties compared to simpler imidazolium salts.
The classification of this compound also reflects the evolution of ionic liquid design from simple electrolytes to task-specific materials. While early imidazolium ionic liquids were developed primarily as alternative solvents with low volatility and high thermal stability, modern functionalized variants like this compound are designed with specific applications in mind. The carbamoyl functionality introduces potential for hydrogen bonding and specific molecular interactions that distinguish this compound from simpler alkylimidazolium salts.
| Classification Category | Characteristics | Position of Target Compound |
|---|---|---|
| Monosubstituted | Single alkyl substitution on imidazolium ring | Not applicable |
| Disubstituted | Alkyl groups on both nitrogen atoms | Base category with carbamoyl functionalization |
| Trisubstituted | Three alkyl substitutions including carbon positions | Not applicable |
| Benzimidazole | Fused benzene ring with imidazole | Not applicable |
| Functionalized | Incorporation of specific functional groups | Advanced disubstituted with carbamoyl group |
The structural complexity of this compound places it among the more sophisticated ionic liquids currently available for research and industrial applications. Its classification as a quaternary ammonium salt with specific functional group incorporation represents the current state of ionic liquid development, where chemical designers can incorporate multiple functional elements to achieve precise property profiles. This positioning within the ionic liquid hierarchy reflects both the historical development of the field and the contemporary focus on creating specialized materials for specific technological applications.
Properties
IUPAC Name |
N-butyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N3O.HI/c1-4-6-7-13(5-2)11(15)14-9-8-12(3)10-14;/h8-10H,4-7H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVMAEWZMIBUII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)N1C=C[N+](=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-butyl-3-methylimidazolium Halide
The imidazolium salt precursor is prepared by alkylation of 1-methylimidazole with 1-bromobutane or 1-iodobutane:
- Reaction: 1-methylimidazole + 1-bromobutane → 1-butyl-3-methylimidazolium bromide
- Conditions: Stirring in dry solvent (e.g., dichloromethane) at 20–70°C for 15–48 hours
- Purification: Washing with water to remove inorganic salts, drying under vacuum at 55–80°C
- Yield: Typically high (>85%) with careful control of reaction time and temperature
Introduction of the Carbamoyl Group
The carbamoyl group bearing ethyl and butyl substituents is introduced by reaction of the imidazolium salt with ethyl isocyanate under anhydrous conditions:
- Reaction: 1-butyl-3-methylimidazolium iodide + ethyl isocyanate → this compound
- Solvent: Dichloromethane or acetonitrile
- Conditions: Inert atmosphere (N2), room temperature or slight heating, reaction time 12–24 hours
- Purification: Recrystallization or column chromatography to isolate pure product
This step requires careful control of moisture to prevent hydrolysis of isocyanate and side reactions.
Alternative Method: Carbamoylation via Carbamoyl Chlorides
Another reported method involves carbamoyl chlorides reacting with the imidazolium salt in the presence of a base:
- Base: Triethylamine or sodium hydride
- Procedure: The imidazolium salt is treated with ethyl carbamoyl chloride under inert atmosphere, followed by work-up and purification
- This method may offer higher selectivity and yield, depending on reagent purity and reaction conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation to form imidazolium salt | 1-methylimidazole + 1-bromobutane, DCM | 20–70°C | 15–48 h | >85 | Dry solvent, inert atmosphere |
| Carbamoylation with isocyanate | Imidazolium iodide + ethyl isocyanate, DCM | RT | 12–24 h | 75–90 | Moisture-free, inert atmosphere |
| Carbamoylation with carbamoyl chloride | Imidazolium salt + ethyl carbamoyl chloride + base | RT | 6–12 h | 80–95 | Base required, inert atmosphere |
Stock Solution Preparation and Stability Data
According to supplier data, this compound is soluble in various solvents, with stock solutions prepared at different molarities for experimental use:
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 2.9656 | 0.5931 | 0.2966 |
| 5 | 14.828 | 2.9656 | 1.4828 |
| 10 | 29.656 | 5.9312 | 2.9656 |
- Storage: Solutions stored at -80°C are stable for up to 6 months; at -20°C, stable for 1 month
- Solubility enhancement: Heating to 37°C and ultrasonic oscillation improves dissolution
Research Findings and Practical Notes
- The carbamoyl functionalization enhances the compound’s solubility and potential biological activity.
- Preparation requires strict exclusion of moisture and oxygen to avoid degradation and side reactions.
- Purification by recrystallization or chromatography is essential for obtaining analytically pure product.
- The iodide salt form is preferred for its stability and ease of handling compared to other halides.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Alkylation of 1-methylimidazole | 1-bromobutane, DCM, 20–70°C, 15–48 h | High yield, straightforward | Requires dry conditions |
| Carbamoylation with isocyanate | Ethyl isocyanate, DCM, inert atmosphere | Direct carbamoyl introduction | Sensitive to moisture |
| Carbamoylation with carbamoyl chloride + base | Carbamoyl chloride, base, RT, inert atmosphere | Higher selectivity and yield | Requires careful base handling |
Chemical Reactions Analysis
1-[Butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced imidazolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or acetate. These reactions are usually carried out in polar solvents like water or methanol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce various imidazolium salts.
Scientific Research Applications
1-[Butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling and Heck reactions. Its unique properties make it an effective catalyst for these processes.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a drug delivery agent. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery systems.
Industry: In industrial applications, it is used as an ionic liquid in various processes, including electrochemical applications and as a solvent for chemical reactions.
Mechanism of Action
The mechanism of action of 1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets and pathways. In biological systems, it may interact with cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. In catalytic applications, its imidazolium core facilitates the formation of active catalytic species, enhancing the efficiency of the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazolium salts with varying substituents on the carbamoyl group and counterions have been synthesized and studied. Below is a detailed comparison of structurally related compounds:
Key Findings:
Structural Variations :
- The butyl-ethyl carbamoyl group in the target compound imparts moderate hydrophobicity compared to benzyl-methyl (more aromatic, higher lipophilicity) or cyclohexyl-methyl (bulkier, sterically hindered) derivatives .
- The iodide counterion provides higher nucleophilicity compared to tetrafluoroborate (BF₄⁻) or triflimide (NTf₂⁻) salts, influencing reactivity in substitution reactions .
Synthesis :
- Most derivatives are synthesized via quaternization of imidazole precursors using alkyl halides (e.g., methyl iodide) .
- Anion metathesis (e.g., replacing iodide with BF₄⁻ using AgBF₄) is common for tuning solubility and thermal stability .
Applications :
- Benzyl-substituted derivatives (e.g., 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide) are used in pharmaceutical synthesis due to their compatibility with polar aprotic solvents .
- Cyclohexyl-substituted analogs exhibit crystallinity suitable for X-ray diffraction studies, aiding in structural elucidation .
- The target compound’s butyl-ethyl chain balances lipophilicity and solubility, making it ideal for catalytic reactions requiring phase-transfer properties .
Performance Metrics :
- Yields : Anion metathesis reactions (e.g., AgBF₄) achieve near-quantitative yields (>99%), while complex pharmaceutical couplings (e.g., PAK1 degraders) show lower yields (~14%) due to steric hindrance .
- Purity : High-purity imidazolium salts (>95%) are critical for reproducible ionic liquid behavior, as impurities can drastically alter melting points and conductivity .
Biological Activity
1-[Butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide, with the CAS number 1231955-75-1, is a compound that belongs to the class of imidazolium salts. Its unique structure suggests potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C11H20IN3O
- Molecular Weight : 337.21 g/mol
- Structure : The compound features a butyl and ethyl carbamoyl group attached to a methyl-substituted imidazolium core, which is known for its biological activity.
Biological Activity Overview
The biological activity of imidazolium salts, including this compound, has been explored primarily in the context of antimicrobial properties. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that imidazolium-based compounds exhibit varying degrees of antimicrobial activity against different pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
Table 1: Antimicrobial Activity of Imidazolium Compounds
| Compound | MIC (µg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| This compound | TBD | MRSA | Ongoing Research |
| 3-substituted imidazole derivatives | ≤0.25 | MRSA | MDPI |
| Indole-imidazole compounds | ≤0.25 | Cryptococcus neoformans | MDPI |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens. While specific data for this compound is still being gathered, it is hypothesized that its structure may confer similar properties.
Cytotoxicity Assessment
Cytotoxicity studies are essential to evaluate the safety profile of new compounds. Preliminary investigations suggest that many imidazolium salts exhibit low cytotoxicity against human cell lines, making them suitable candidates for further development as therapeutic agents.
Table 2: Cytotoxicity Data for Selected Imidazolium Compounds
Q & A
Q. What are the recommended synthetic routes for 1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide, and how can purity be ensured?
Methodological Answer : The synthesis typically involves quaternization of a substituted imidazole with an alkyl iodide. For analogous imidazolium salts, a two-step approach is used:
Imidazole functionalization : React 1-methylimidazole with butyl(ethyl)carbamoyl chloride in anhydrous dichloromethane under reflux (24–48 hours) to form the carbamoyl-substituted intermediate.
Quaternization : Treat the intermediate with excess methyl iodide in acetonitrile at 60°C for 12–24 hours.
Purification : Use recrystallization from ethanol/ethyl acetate mixtures or column chromatography (silica gel, methanol/dichloromethane eluent). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (absence of residual solvent peaks at δ 2.5–3.5 ppm) .
Q. How can structural confirmation of this ionic liquid be achieved using spectroscopic techniques?
Methodological Answer :
- ¹H NMR : Key signals include:
- Imidazolium ring protons: Deshielded peaks at δ 8.5–10.0 ppm (N-methyl and carbamoyl groups induce downfield shifts).
- Butyl/ethyl chains: Multiplets at δ 0.8–1.5 ppm (alkyl CH₃/CH₂) and δ 3.2–4.0 ppm (N-CH₂ groups).
- Carbamoyl moiety: A distinct carbonyl (C=O) signal at δ 165–170 ppm in ¹³C NMR.
- X-ray crystallography : For definitive confirmation, grow single crystals via slow evaporation of a saturated acetone solution. Compare bond lengths and angles to analogous structures (e.g., 1-butyl-3-methylimidazolium iodide, C–C bond lengths ~1.48–1.52 Å) .
Q. What physicochemical properties (e.g., solubility, thermal stability) are critical for experimental design?
Methodological Answer :
- Solubility : Test in polar solvents (water, methanol) and apolar solvents (toluene) via gravimetric analysis. Imidazolium salts with bulky substituents often exhibit limited aqueous solubility but high miscibility in DMSO or ionic liquids .
- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min). Decomposition temperatures >200°C are typical for imidazolium iodides. Melting points can be determined via DSC (endothermic peaks between 80–120°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts in large-scale synthesis?
Methodological Answer :
- Kinetic studies : Use in situ FTIR or Raman spectroscopy to monitor carbamoyl group incorporation and quaternization rates. Adjust stoichiometry (e.g., 1.2 equivalents of methyl iodide) to drive the reaction to completion.
- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess alkylating agents. For iodide salts, maintain inert atmospheres (argon) to prevent oxidation to iodine .
Q. How should researchers address contradictions in reported data (e.g., conflicting thermal stability or spectroscopic results)?
Methodological Answer :
- Controlled replication : Repeat experiments under standardized conditions (solvent purity, heating rate, instrument calibration).
- Cross-validation : Combine multiple techniques (e.g., TGA with mass spectrometry for evolved gas analysis) to confirm decomposition pathways. For NMR discrepancies, use deuterated solvents with minimal water content to avoid peak broadening .
Q. What advanced applications (e.g., catalysis, membrane technology) are supported by this compound’s structure?
Methodological Answer :
- Catalysis : Test as a solvent or co-catalyst in Heck coupling or Diels-Alder reactions. Monitor reaction rates via GC-MS and compare to traditional ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide).
- Membrane technology : Incorporate into polymerized ionic liquid membranes (PILs) for CO₂ separation. Measure permeability using a gas permeation cell and compare selectivity ratios (CO₂/N₂) to commercial membranes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
